

molecular structure of 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-methoxyphenethyl alcohol

Cat. No.: B1334150

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of **3-Fluoro-4-methoxyphenethyl alcohol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **3-Fluoro-4-methoxyphenethyl alcohol**. It is intended for researchers, scientists, and professionals in the field of drug development and material science. This document summarizes key chemical and biological data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant biological pathways and experimental workflows. The information is compiled from various scientific sources to facilitate further research and development efforts involving this compound.

Introduction

3-Fluoro-4-methoxyphenethyl alcohol, also known by its IUPAC name 2-(3-fluoro-4-methoxyphenyl)ethanol, is an aromatic alcohol with significant potential as a versatile intermediate in organic synthesis.^[1] Its unique structure, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts distinct physicochemical properties that are of interest in the development of pharmaceuticals and advanced materials.^[1] The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, which

are critical parameters in drug design.^[1] This guide aims to consolidate the available technical information on **3-Fluoro-4-methoxyphenethyl alcohol** to serve as a foundational resource for scientific and development endeavors.

Molecular Structure and Physicochemical Properties

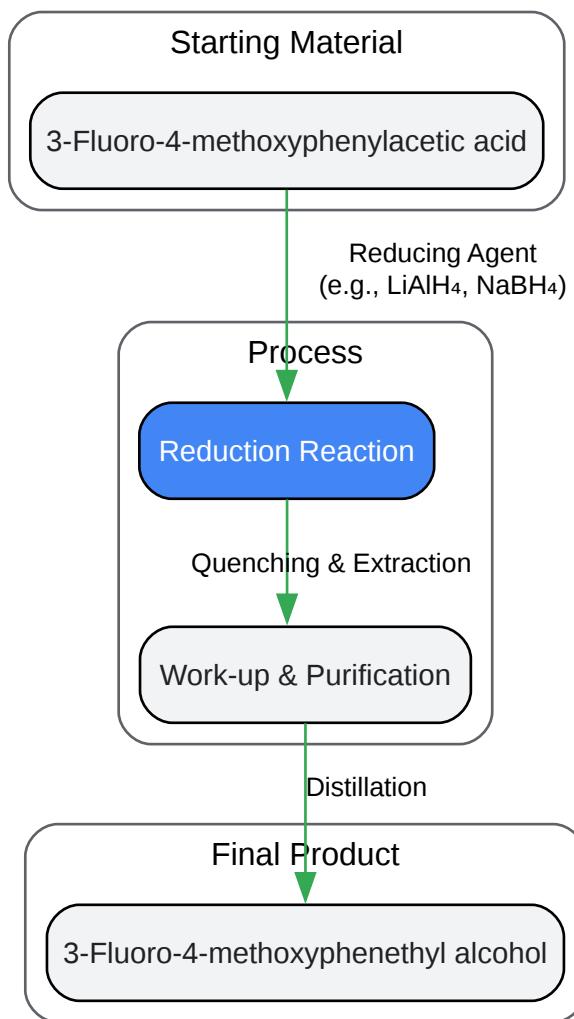
The molecular structure of **3-Fluoro-4-methoxyphenethyl alcohol** consists of a phenethyl alcohol backbone substituted with a fluoro group at the 3-position and a methoxy group at the 4-position of the benzene ring.

Chemical Identifiers and Molecular Formula

Property	Value
IUPAC Name	2-(3-fluoro-4-methoxyphenyl)ethanol ^[1]
Synonyms	3-Fluoro-4-methoxyphenethyl alcohol, 3-fluoro-4-methoxybenzeneethanol ^[1]
Molecular Formula	C ₉ H ₁₁ FO ₂ ^{[1][2]}
Molecular Weight	170.18 g/mol ^{[1][2]}
SMILES	COC1=C(C=C(C=C1)CCO)F ^{[1][2]}
InChI	InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 ^[2]
InChIKey	CTZFMMKZSPJHOS-UHFFFAOYSA-N ^{[1][2]}

Physicochemical Data

Property	Value	Conditions
Boiling Point	147–148°C	at 7 Torr ^[1]
Solubility	Slightly soluble in water	25°C ^[1]
Lipophilicity (LogP)	1.8–2.2 (Estimated)	Predicted ^[1]


Spectroscopic and Structural Analysis

While comprehensive experimental spectroscopic data for **3-Fluoro-4-methoxyphenethyl alcohol** is not widely published, its structural features allow for the prediction of characteristic spectral signatures.

- ^1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (with splitting patterns influenced by the fluorine and methoxy substituents), the methylene protons of the ethyl chain (appearing as triplets), the methoxy group protons (a singlet), and the hydroxyl proton (a broad singlet). Protons on the carbon adjacent to the hydroxyl group would likely appear in the 3.4-4.5 ppm range.[3]
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons (with C-F coupling), the two carbons of the ethyl chain, and the methoxy carbon.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad absorption band in the 3300-3400 cm^{-1} region, characteristic of the O-H stretching of an alcohol.[3] A strong C-O stretching band should also be visible between 1000-1300 cm^{-1} .[4]
- Mass Spectrometry: The mass spectrum would likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration (loss of H_2O).[5][6] Predicted collision cross-section values for various adducts have been calculated.[2]

Synthesis and Manufacturing

The primary route for synthesizing **3-Fluoro-4-methoxyphenethyl alcohol** is through the reduction of 3-fluoro-4-methoxyphenylacetic acid.[1][7]

[Click to download full resolution via product page](#)

Synthesis Workflow for 3-Fluoro-4-methoxyphenethyl alcohol.

An alternative synthesis involves the Friedel-Crafts alkylation of a fluorinated anisole derivative with ethylene oxide.^[1] For industrial-scale production, continuous-flow reactors and heterogeneous catalysts are employed to improve efficiency and yield, with quality control typically performed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) to ensure high purity ($\geq 98\%$).^[1]

Applications in Research and Development

- Pharmaceutical Intermediate: This compound is a valuable precursor for synthesizing more complex molecules, including β -adrenergic receptor agonists and antifungal agents.^[1] The

fluorine substituent can enhance the potency and pharmacokinetic profile of the final drug candidates.[\[1\]](#)

- Material Science: It is used in polymer chemistry, where it can be incorporated into epoxy resins to enhance thermal resistance and flame retardancy.[\[1\]](#) The methoxy group aids in cross-linking, while the fluorine atom contributes to the material's flame-retardant properties.[\[1\]](#)

Biological Activity

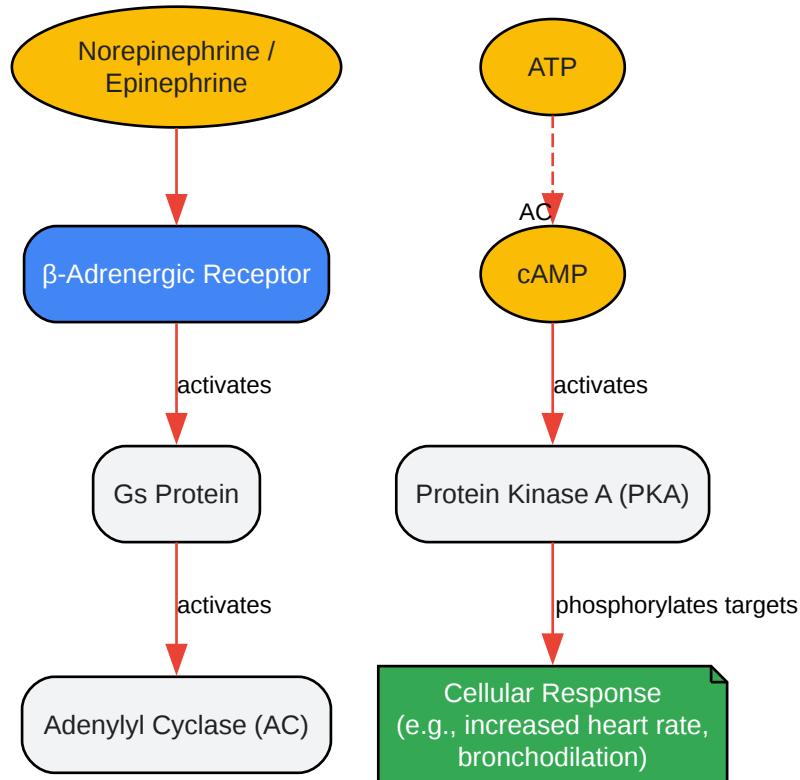
Antimicrobial Studies

In vitro studies have demonstrated that **3-Fluoro-4-methoxyphenethyl alcohol** possesses moderate antimicrobial activity. The mechanism is believed to involve the disruption of the bacterial cell membrane.[\[1\]](#)

Organism	Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus	64 µg/mL [1]
Escherichia coli	128 µg/mL [1]

Potential Neurological Applications

Computational docking studies have suggested a high binding affinity for the GABA_a receptor, indicating that this molecule could serve as a scaffold for developing novel anxiolytic agents.[\[1\]](#)

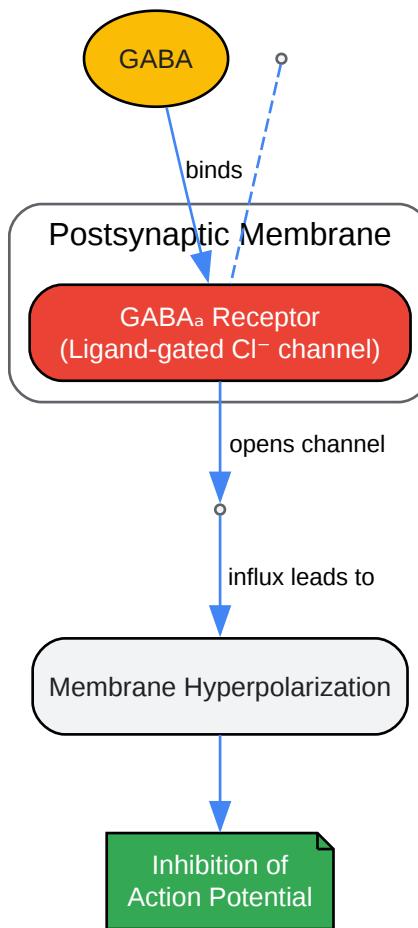

Potential Signaling Pathway Interactions

Based on its known applications and computational predictions, **3-Fluoro-4-methoxyphenethyl alcohol** and its derivatives may interact with key signaling pathways in the central nervous system and other tissues.

β-Adrenergic Signaling Pathway

As a precursor to β-adrenergic agonists, its derivatives are designed to activate this pathway. [\[1\]](#) This pathway is crucial for regulating cardiac function and other physiological responses.[\[8\]](#) Activation begins with a ligand (like norepinephrine) binding to the β-adrenergic receptor, which

stimulates adenylyl cyclase via a Gs protein, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[\[8\]](#)[\[9\]](#)



[Click to download full resolution via product page](#)

Simplified β-Adrenergic Signaling Pathway.

GABA_a Receptor Signaling Pathway

Computational studies suggest this molecule may modulate the GABA_a receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[\[1\]](#)[\[7\]](#) The GABA_a receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl⁻) to enter the neuron.[\[10\]](#)[\[11\]](#) This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[\[10\]](#)

[Click to download full resolution via product page](#)

GABA_a Receptor Signaling Mechanism.

Experimental Protocols

Synthesis via Reduction of 3-Fluoro-4-methoxyphenylacetic acid

This protocol is adapted from a general procedure for the reduction of a phenylacetic acid derivative using Lithium Aluminum Hydride (LiAlH₄).^[12]

- Setup: Equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- Reagent Suspension: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the flask.

- Substrate Addition: Dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Quenching: Cool the reaction mixture back to 0°C. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution, and then more water until a granular precipitate forms.
- Work-up: Filter the inorganic salts and wash them thoroughly with ether. Combine the organic filtrates, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield **3-Fluoro-4-methoxyphenethyl alcohol** as a clear liquid.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.[13][14]

- Preparation of Stock Solution: Dissolve **3-Fluoro-4-methoxyphenethyl alcohol** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
- Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and suspend it in saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

- Incubation: Cover the plate and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours.
- Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[\[14\]](#)

Computational Docking with GABA_a Receptor

This protocol outlines a general workflow for molecular docking.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Protein Preparation: Obtain the crystal structure of a human GABA_a receptor (e.g., PDB ID: 4COF) from the Protein Data Bank.[\[16\]](#)[\[17\]](#) Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
- Ligand Preparation: Generate a 3D structure of **3-Fluoro-4-methoxyphenethyl alcohol**. Minimize its energy using a suitable force field.
- Active Site Definition: Identify the binding site on the GABA_a receptor. This can be an allosteric site defined by a co-crystallized ligand (e.g., benzamidine in 4COF) or a predicted binding pocket.[\[16\]](#)
- Molecular Docking: Use a molecular docking program (e.g., AutoDock Vina, Molegro Virtual Docker) to dock the prepared ligand into the defined active site of the receptor.[\[16\]](#)[\[17\]](#) Set the grid box to encompass the entire binding site.
- Analysis: Analyze the resulting docking poses based on their binding affinity scores (e.g., kcal/mol).[\[17\]](#) Visualize the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Fluoro-4-methoxyphenethyl alcohol** is not readily available, general laboratory safety precautions for handling aromatic alcohols should be followed. Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

3-Fluoro-4-methoxyphenethyl alcohol is a valuable chemical entity with a well-defined structure and promising applications in both medicinal chemistry and material science. Its synthesis is achievable through standard organic chemistry techniques, and its biological activity profile suggests potential for further investigation, particularly in the development of new antimicrobial and neurological agents. This guide provides a foundational repository of technical information to support and encourage future research into this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Mechanisms Underlying β -Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA receptor - Wikipedia [en.wikipedia.org]
- 12. prepchem.com [prepchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. benchchem.com [benchchem.com]

- 15. A Computational Workflow for Membrane Protein–Ligand Interaction Studies: Focus on α 5-Containing GABA (A) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [japsonline.com](#) [japsonline.com]
- To cite this document: BenchChem. [molecular structure of 3-Fluoro-4-methoxyphenethyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1334150#molecular-structure-of-3-fluoro-4-methoxyphenethyl-alcohol\]](https://www.benchchem.com/product/b1334150#molecular-structure-of-3-fluoro-4-methoxyphenethyl-alcohol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com